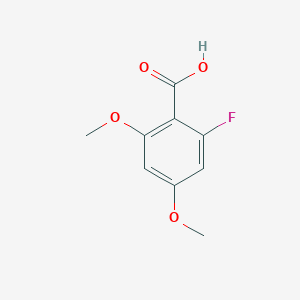
2-Fluoro-4,6-dimethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4,6-dimethoxybenzoic acid is an aromatic compound with the molecular formula C9H9FO4 This compound is a derivative of benzoic acid, where two methoxy groups and one fluorine atom are substituted at the 2, 4, and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,6-dimethoxybenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of a suitable precursor, such as 2,4-dimethoxybenzoic acid. The reaction typically requires a fluorinating agent, such as tetrafluoroborate, under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactions using automated systems to ensure consistency and efficiency. The process often includes steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4,6-dimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The methoxy and fluorine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Fluorinating Agents: Tetrafluoroborate is commonly used for introducing fluorine atoms.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2-Fluoro-4,6-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4,6-dimethoxybenzoic acid involves its interaction with specific molecular targets. The methoxy and fluorine groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, making the compound useful in various research applications .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic Acid: An isomer with a fluorine atom at the 2-position.
4-Fluorobenzoic Acid: An isomer with a fluorine atom at the 4-position.
2,4-Dimethoxybenzoic Acid: A compound with methoxy groups at the 2 and 4 positions but without fluorine.
Uniqueness
2-Fluoro-4,6-dimethoxybenzoic acid is unique due to the presence of both methoxy and fluorine groups, which confer distinct chemical properties. The combination of these functional groups can enhance the compound’s reactivity and specificity in various chemical and biological applications.
Properties
CAS No. |
286434-45-5; 434-45-7 |
|---|---|
Molecular Formula |
C9H9FO4 |
Molecular Weight |
200.165 |
IUPAC Name |
2-fluoro-4,6-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H9FO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) |
InChI Key |
AJGKGSRAUIBYLQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)F)C(=O)O)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















